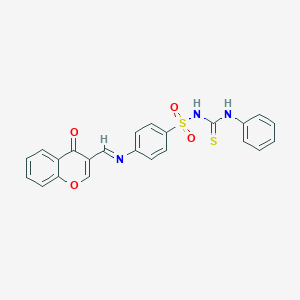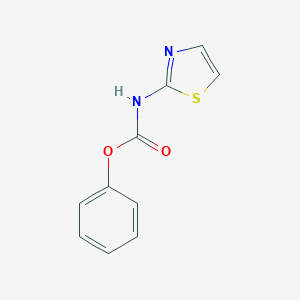
phenyl N-(1,3-thiazol-2-yl)carbamate
Übersicht
Beschreibung
Phenyl N-(1,3-thiazol-2-yl)carbamate is a chemical compound with the molecular formula C10H8N2O2S. It is known for its unique structure, which includes a phenyl group, a thiazole ring, and a carbamate group.
Wirkmechanismus
Target of Action
Phenyl N-(1,3-thiazol-2-yl)carbamate, also known as phenyl 1,3-thiazol-2-ylcarbamate, is a compound used for proteomics research Compounds with similar structures, such as thiazole derivatives, have been known to interact with various targets like topoisomerase ii and cyclooxygenase-1 , which play crucial roles in DNA replication and inflammation respectively.
Mode of Action
For instance, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For example, voreloxin, a thiazole derivative, affects the DNA replication pathway by interacting with topoisomerase II .
Result of Action
For instance, voreloxin, a thiazole derivative, causes DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemische Analyse
Biochemical Properties
Thiazole derivatives, which include phenyl N-(1,3-thiazol-2-yl)carbamate, have been found to possess various biological activities such as anti-inflammatory, antiviral, antimicrobial, antifungal, and anticancer properties . These compounds can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl N-(1,3-thiazol-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-aminothiazole. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl N-(1,3-thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl N-(1,3-thiazol-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Phenyl N-(1,3-thiazol-2-yl)carbamate can be compared with other similar compounds, such as:
Phenyl N-(1,3-thiazol-2-yl)urea: Similar structure but with a urea group instead of a carbamate group.
Phenyl N-(1,3-thiazol-2-yl)thiocarbamate: Contains a thiocarbamate group, which may confer different chemical and biological properties.
Phenyl N-(1,3-thiazol-2-yl)carboxamide: Features a carboxamide group, leading to variations in reactivity and applications .
This compound stands out due to its unique combination of a phenyl group, thiazole ring, and carbamate group, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
phenyl N-(1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-10(12-9-11-6-7-15-9)14-8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVVRXLSXHPYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349519 | |
| Record name | phenyl N-(1,3-thiazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39142-40-0 | |
| Record name | phenyl N-(1,3-thiazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of Phenyl N-(1,3-thiazol-2-yl)carbamate as revealed by the study?
A1: The study elucidates several key structural features of this compound []:
- Non-planar conformation: The phenyl and thiazole rings in the molecule are not coplanar, exhibiting a dihedral angle of 66.69° between them [].
- Intermolecular interactions: The crystal structure is stabilized by a network of intermolecular interactions. These include N—H⋯N and C—H⋯O hydrogen bonds forming R 2 2(8) ring motifs. Additionally, π–π stacking interactions between thiazole rings with a centroid-centroid distance of 3.535 Å, and a weak C—H⋯π interaction contribute to the overall stability [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)
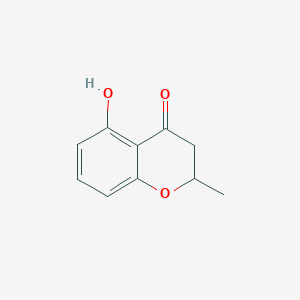
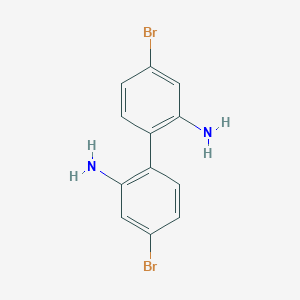
![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)
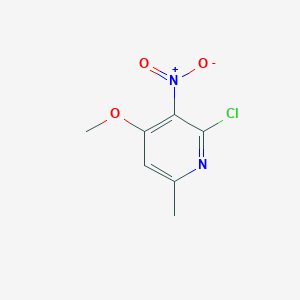


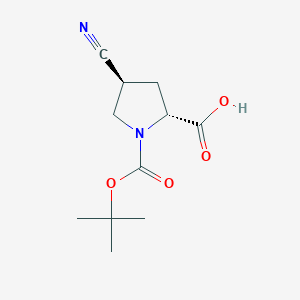
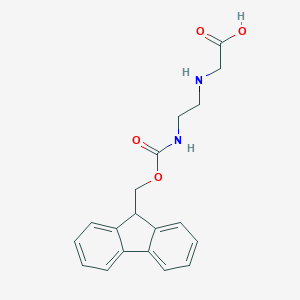
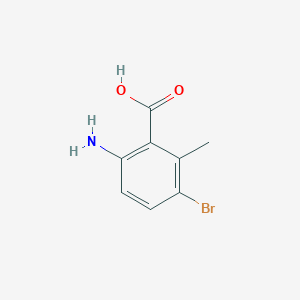
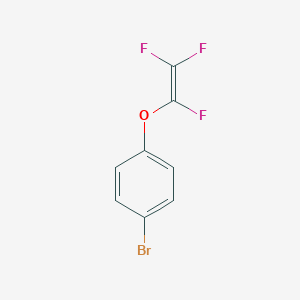
![1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B183536.png)

